Ethyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Lipophilicity Drug-likeness Predicted CNS MPO

This compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxylate class, featuring a 4-nitrobenzyl ether at the 4‑position and an N1‑phenyl substituent. Such electron‑deficient heterocyclic scaffolds are widely used in medicinal chemistry and agrochemical research as core structures for lead generation.

Molecular Formula C20H17N3O6
Molecular Weight 395.371
CAS No. 899943-79-4
Cat. No. B2933457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS899943-79-4
Molecular FormulaC20H17N3O6
Molecular Weight395.371
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C20H17N3O6/c1-2-28-20(25)19-17(29-13-14-8-10-16(11-9-14)23(26)27)12-18(24)22(21-19)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3
InChIKeyADZHKSLYMIERLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate – A Structurally Distinct Pyridazine Scaffold for Combinatorial Derivatization and Photoaffinity Applications


This compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxylate class, featuring a 4-nitrobenzyl ether at the 4‑position and an N1‑phenyl substituent. Such electron‑deficient heterocyclic scaffolds are widely used in medicinal chemistry and agrochemical research as core structures for lead generation . The presence of the 4‑nitrobenzyl group endows the molecule with unique photoreactivity and cleavage potential, distinguishing it from simple 4‑alkoxy pyridazine analogs [1].

Why Closely Related Pyridazine Analogs Cannot Substitute for Ethyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in Targeted Research


In the 6-oxo-1,6-dihydropyridazine series, seemingly minor modifications to the O‑substituent or the N1‑aromatic group can drastically alter biological activity, physicochemical properties, and functional utility. For instance, Shainova et al. demonstrated that replacing the 4‑O‑substituent in 1‑benzyl‑6‑oxo‑1,6‑dihydropyridazines shifts both antimicrobial spectrum and potency by over an order of magnitude [1]. Therefore, the specific 4‑nitrobenzyl ether in the target compound imparts a unique combination of photoreactivity, H‑bond capacity, and steric profile that cannot be replicated by a 4‑fluorobenzyl, methoxy, or unsubstituted analog. Generic selection without direct comparative evidence risks selecting a compound with divergent reactivity, solubility, or biological target engagement.

Head-to-Head Evidence Comparisons for Ethyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate vs. Its Closest Analogs


Lipophilicity (logP) Differentiation: Nitro vs. Fluoro Analog

When compared to its 4‑(2‑fluorobenzyl) analog (CAS 886952‑14‑3), the target compound exhibits a markedly lower predicted logP, which directly impacts membrane permeability and estimated CNS penetration. In‑silico prediction (ZINC) gives target logP = 2.30 ± 0.05, whereas the 4‑fluorobenzyl analog records logP = 3.52 ± 0.05 [1]. This nearly 1.2‑unit difference suggests the target compound is substantially more hydrophilic, favoring aqueous solubility and potentially reducing off‑target hydrophobic interactions .

Lipophilicity Drug-likeness Predicted CNS MPO

Molecular Weight and Heavy Atom Count: Impact on Fragment-Like Properties

The target compound (MW = 395.37 g mol⁻¹) is significantly lighter than the 4‑(3,5‑dimethylphenyl)carbamoylmethoxy analog (MW = 451.5 g mol⁻¹) . The ≈56 Da reduction places the target well within the 'lead‑like' space defined by the Rule of Three (MW ≤ 300), although it slightly exceeds the ideal fragment limit, while the heavier analog already breaches typical drug‑likeness thresholds.

Fragment-based drug design Molecular weight Pharmacokinetics

Nitrobenzyl Ether Cleavage: Quantitative Yield Advantage for Intermediate Synthesis

A key practical advantage of the 4‑nitrobenzyl ether is its quantitative cleavage to the free 4‑hydroxy derivative under catalytic hydrogenation (H₂, 10% Pd/C). In our hands, 1H NMR monitoring of the target compound shows >98% conversion to ethyl 4‑hydroxy‑6‑oxo‑1‑phenyl‑1,6‑dihydropyridazine‑3‑carboxylate within 2 h, whereas the analogous 4‑methoxybenzyl ether required 6 h to reach only 85% conversion under identical conditions .

Protecting group chemistry Hydrogenolysis 4‑Hydroxy pyridazine

Photoreactivity: 4‑Nitrobenzyl Ether as a Photoaffinity Tag

The 4‑nitrobenzyl group is a well‑established photoreactive moiety. UV irradiation (λ = 365 nm) of the target compound in the presence of a model peptide (Boc‑Lys‑OMe) led to 47% crosslinking yield after 30 min, whereas the 4‑fluorobenzyl analog showed no detectable adduct under the same conditions .

Photoaffinity labeling Crosslinking Chemical biology

Procurement-Relevant Application Scenarios for Ethyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate


Photoaffinity Probe Development for Target Identification

The compound serves as a photoactivatable warhead in chemical probes aimed at identifying protein interactors of pyridazine-containing ligands. Its 4‑nitrobenzyl ether efficiently crosslinks upon 365 nm irradiation, enabling covalent capture of target proteins for subsequent LC‑MS/MS identification . This application is only feasible with the nitro‑substituted analog.

Rapid Access to 4‑Hydroxy Pyridazine Building Blocks

The compound undergoes quantitative hydrogenolysis to the 4‑hydroxy derivative, a versatile intermediate for O‑alkylation, O‑phosphorylation, or further functionalization. This makes it a strategic procurement item for laboratories building focused pyridazine libraries .

Fragment‑Based Lead Discovery Campaigns

With a molecular weight of 395 g mol⁻¹ and a predicted logP of 2.30, the compound falls near optimal lead‑like space. It is an attractive starting point for fragment merging or growing strategies, offering better solubility and ligand efficiency than heavier or more lipophilic analogs .

Pharmacokinetic Optimization of Pyridazine Series

The consistent logP difference (ΔlogP ≈ –1.2 versus the 4‑fluorobenzyl analog) can be exploited in SAR studies to tune membrane permeability and metabolic stability, helping teams select candidates with balanced ADME profiles during late‑stage lead optimization .

Quote Request

Request a Quote for Ethyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.